3,4-Dimethoxy-2'-hydroxychalcone
CAS No.: 19152-36-4
Cat. No.: VC0191436
Molecular Formula: C17H16O4
Molecular Weight: 284.31
* For research use only. Not for human or veterinary use.

CAS No. | 19152-36-4 |
---|---|
Molecular Formula | C17H16O4 |
Molecular Weight | 284.31 |
IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ |
SMILES | COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC |
Chemical Classification and Structural Characteristics
3,4-Dimethoxy-2'-hydroxychalcone (CAS: 19152-36-4) is characterized by its chalcone backbone, which consists of two aromatic rings connected by an α,β-unsaturated carbonyl system. As indicated by its name, this particular chalcone derivative contains methoxy groups at positions 3 and 4 of the B-ring and a hydroxyl group at the 2' position of the A-ring. This specific substitution pattern contributes significantly to the compound's molecular interactions and biological activity profile.
The structure of 3,4-Dimethoxy-2'-hydroxychalcone can be understood within the broader context of chalcone derivatives, where variations in substituent patterns create diverse biological activities. As shown in cytochrome P450 research, this compound is cataloged among other structurally related chalconoids with varying substitution patterns that affect their binding properties and enzyme inhibition characteristics .
Synthesis Methods
Claisen-Schmidt Condensation
The primary synthetic route for producing 3,4-Dimethoxy-2'-hydroxychalcone involves the Claisen-Schmidt condensation reaction, which is a type of aldol condensation. This reaction typically occurs between 3,4-dimethoxybenzaldehyde and 2'-hydroxyacetophenone under basic conditions. The reaction proceeds through the formation of a β-hydroxy ketone intermediate, followed by dehydration to yield the α,β-unsaturated carbonyl structure characteristic of chalcones.
Laboratory Preparation Techniques
Laboratory synthesis of 3,4-Dimethoxy-2'-hydroxychalcone can employ various conditions to optimize yield and purity. Methods may include traditional stirring at room temperature with base catalysts such as sodium hydroxide in methanol or ethanol, as well as more advanced techniques such as ultrasound-assisted synthesis, which can significantly enhance reaction efficiency.
Biological Activity and Molecular Interactions
Cytochrome P450 Enzyme Interactions
3,4-Dimethoxy-2'-hydroxychalcone demonstrates notable interactions with cytochrome P450 enzymes, particularly CYP2B6. Research has shown that this compound, along with other structurally related chalcones, can bind to the active site of CYP2B6 and potentially modulate its enzymatic activity . This interaction is significant given the important role that CYP2B6 plays in the metabolism of various drugs and xenobiotics.
Structure-Activity Relationships
When comparing 3,4-Dimethoxy-2'-hydroxychalcone with other chalcone derivatives, structure-activity relationships become apparent. The positioning of functional groups, particularly the methoxy and hydroxyl substituents, significantly influences binding affinity and inhibitory potency. This compound's specific substitution pattern contributes to its particular profile of biological activity.
Molecular Docking and Binding Affinity
Binding Affinity Data
Molecular docking studies have provided valuable insights into the binding characteristics of 3,4-Dimethoxy-2'-hydroxychalcone with CYP2B6. According to research data, this compound exhibits a binding affinity of -8.47 kcal/mol when docked with CYP2B6 . This binding affinity value positions 3,4-Dimethoxy-2'-hydroxychalcone among other chalcone derivatives with moderate to high binding affinities for this enzyme.
Comparative Binding Data
The following table presents binding affinity data for 3,4-Dimethoxy-2'-hydroxychalcone compared with selected other chalcone derivatives, highlighting the structure-activity relationships observed in CYP2B6 binding:
Compound | Structure | Binding Affinity (kcal/mol) |
---|---|---|
3,4-Dimethoxy-2'-hydroxychalcone | OCH₃ (3,4), OH (2') | -8.47 |
2,2'-dihydroxychalcone | OH (2,2') | -9.15 |
3,2'-dihydroxychalcone | OH (3,2') | -9.23 |
2'-hydroxy-2,3,4'-trimethoxychalcone | OCH₃ (2,3,4'), OH (2') | -9.17 |
2'-hydroxy-3,4,5′-trimethoxychalcone | OCH₃ (3,4,5'), OH (2') | -9.29 |
This data demonstrates that while 3,4-Dimethoxy-2'-hydroxychalcone shows significant binding affinity to CYP2B6, compounds with additional hydroxyl groups or different methoxy substitution patterns may exhibit even stronger binding interactions .
Interaction Mechanisms with CYP2B6
Molecular Binding Characteristics
The binding of 3,4-Dimethoxy-2'-hydroxychalcone to CYP2B6 likely involves several types of molecular interactions. Based on studies of structurally similar chalcones, these may include:
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Hydrogen bonding between the 2'-hydroxyl group and amino acid residues in the CYP2B6 binding pocket (such as Thr302 or Ser210)
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Aromatic interactions between the chalcone's phenyl rings and phenylalanine residues (Phe206, Phe297, Phe115) in the enzyme
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Hydrophobic interactions between the methoxy groups and nonpolar regions of the binding pocket
These interactions collectively contribute to the compound's ability to bind within the active site of CYP2B6 .
Comparative Analysis with Other Chalcone Derivatives
Structural Variations and Their Impact
When comparing 3,4-Dimethoxy-2'-hydroxychalcone with other chalcone derivatives, several structure-activity patterns emerge:
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Compounds with hydroxyl groups at position 2' generally show good binding to CYP2B6
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The presence of methoxy groups can enhance binding affinity, particularly when positioned at the 3,4-positions
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Additional hydroxyl groups can further enhance binding, as seen in compounds such as 2,2'-dihydroxychalcone
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The specific arrangement of substituents significantly influences binding orientation and affinity
This comparative analysis helps to position 3,4-Dimethoxy-2'-hydroxychalcone within the broader context of chalcone derivatives and their biological activities .
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